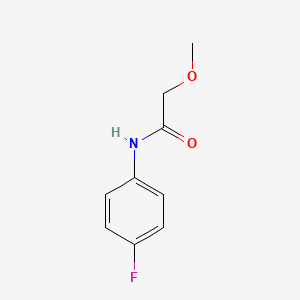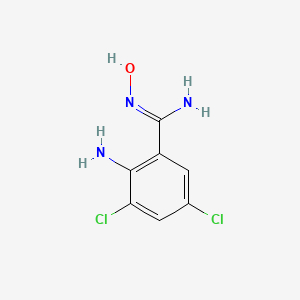
Pyridine-3-carboxamide, N-(4-hydroxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine-3-carboxamide, N-(4-hydroxyphenyl)-, also known as nicotinamide, is a derivative of pyridine. It is a compound of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 3-position and a hydroxyphenyl group at the N-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- can be achieved through several methods. One common approach involves the reaction of nicotinic acid with 4-aminophenol under specific conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.
Medicine: It has been studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- involves its conversion to nicotinamide adenine dinucleotide (NAD+). NAD+ plays a critical role in cellular metabolism by acting as a coenzyme in redox reactions. It is involved in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. The compound also exerts its effects through its antioxidant properties, scavenging free radicals and reducing oxidative stress.
相似化合物的比较
Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- can be compared with other similar compounds such as:
Pyridine-3-carboxamide: Lacks the hydroxyphenyl group, resulting in different chemical properties and applications.
Pyridine-4-carboxamide: The carboxamide group is positioned differently, leading to variations in reactivity and biological activity.
Nicotinic acid: Contains a carboxylic acid group instead of a carboxamide group, affecting its chemical behavior and uses.
The uniqueness of Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
IUPAC Name |
N-(4-hydroxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-5-3-10(4-6-11)14-12(16)9-2-1-7-13-8-9/h1-8,15H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFQPHQEWBTFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1H-1,3-Benzodiazol-2-YL)-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B7549252.png)

![N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B7549266.png)


![N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)oxolane-2-carboxamide](/img/structure/B7549281.png)





![(3Z)-3-[(4-bromophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B7549321.png)
